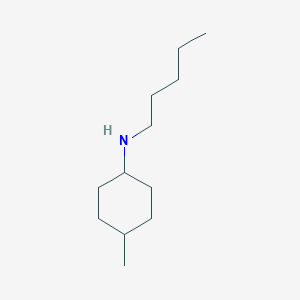

4-methyl-N-pentylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H25N |

|---|---|

Molecular Weight |

183.33 g/mol |

IUPAC Name |

4-methyl-N-pentylcyclohexan-1-amine |

InChI |

InChI=1S/C12H25N/c1-3-4-5-10-13-12-8-6-11(2)7-9-12/h11-13H,3-10H2,1-2H3 |

InChI Key |

WLTRIXHAPIZGCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1CCC(CC1)C |

Origin of Product |

United States |

Conformational Analysis of 4 Methyl N Pentylcyclohexan 1 Amine

Cyclohexane (B81311) Ring Conformations and Energy Minima

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. A flat ring would suffer from significant angle strain, with C-C-C bond angles of 120°, a major deviation from the ideal tetrahedral angle of 109.5°. wikipedia.orgmasterorganicchemistry.com Additionally, all hydrogen atoms on adjacent carbons would be eclipsed, leading to high torsional strain. masterorganicchemistry.comutexas.edu To alleviate these strains, the ring puckers into several non-planar conformations, with the most stable being the chair conformation. masterorganicchemistry.comutexas.edulibretexts.org

The chair conformation is the ground state and lowest energy conformation for cyclohexane, as it eliminates nearly all angle and torsional strain. utexas.edulibretexts.org In this arrangement, all C-C-C bond angles are approximately 109.5°, and all bonds along the ring's perimeter are staggered. masterorganicchemistry.com Other, higher-energy conformations include the boat, twist-boat, and half-chair. wikipedia.orglibretexts.org The energy barrier for the interconversion between two chair forms, known as a ring flip, is low enough for the process to be rapid at room temperature. masterorganicchemistry.com

Chair Conformation Analysis of Monosubstituted Cyclohexanes

When a substituent replaces a hydrogen atom on a cyclohexane ring, the two chair conformations that interconvert via a ring flip are no longer energetically equivalent. spcmc.ac.inpressbooks.pub The substituent can occupy one of two distinct positions: axial or equatorial.

Axial positions are perpendicular to the approximate plane of the ring, pointing straight up or down. wikipedia.org

Equatorial positions point outwards from the perimeter of the ring, roughly within the plane of the ring. wikipedia.org

During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. fiveable.me Generally, a conformation where the substituent is in the equatorial position is more stable and lower in energy. spcmc.ac.inkhanacademy.org The preference for the equatorial position is primarily due to the avoidance of steric strain, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org

Conformational Isomers of 4-Methyl-N-pentylcyclohexan-1-amine (e.g., cis/trans, axial/equatorial preferences)

For a 1,4-disubstituted cyclohexane like 4-methyl-N-pentylcyclohexan-1-amine, two geometric isomers exist: cis and trans. The conformational preferences for each are distinct. The two substituents are the N-pentylamino group (-NH-C₅H₁₁) at position 1 and the methyl group (-CH₃) at position 4.

Trans Isomer: In the trans isomer, the substituents are on opposite sides of the ring (one 'up', one 'down'). This allows for two chair conformations:

Diequatorial (e,e): Both the N-pentylamino group and the methyl group occupy equatorial positions. This conformation is highly favored as it places both bulky groups in the less sterically hindered equatorial orientation.

Diaxial (a,a): Following a ring flip, both substituents move to axial positions. This conformation is significantly less stable due to severe 1,3-diaxial interactions for both groups.

Cis Isomer: In the cis isomer, the substituents are on the same side of the ring (both 'up' or both 'down'). This results in one group being axial and the other equatorial in any given chair conformation.

Conformer A (axial-amino, equatorial-methyl): The N-pentylamino group is in an axial position, and the methyl group is in an equatorial position.

Conformer B (equatorial-amino, axial-methyl): After a ring flip, the N-pentylamino group becomes equatorial, and the methyl group becomes axial.

To determine which cis conformer is more stable, the relative steric bulk of the two substituents must be considered. The N-pentylamino group is significantly larger than the methyl group. Therefore, the conformation that places the larger N-pentylamino group in the equatorial position (Conformer B) will be more stable than the one where it is axial (Conformer A). pressbooks.pub

Influence of N-Pentyl and 4-Methyl Substituents on Ring Dynamics

The size and nature of the N-pentyl and 4-methyl groups dictate the conformational equilibrium by introducing steric demands that destabilize certain arrangements.

Steric Effects and 1,3-Diaxial Interactions

The primary source of steric strain for an axial substituent is the 1,3-diaxial interaction . libretexts.orgquimicaorganica.org This refers to the steric repulsion between an axial substituent and the two other axial atoms (usually hydrogens) located on the same side of the ring, three carbons away (at the C-3 and C-5 positions relative to the substituent at C-1). libretexts.orglumenlearning.com

When the methyl group is axial, it experiences two such interactions with the axial hydrogens at C-2 and C-6 (or C-3 and C-5 depending on numbering). This is analogous to the gauche interaction in butane. libretexts.org

When the much larger N-pentylamino group is axial, it experiences significantly greater 1,3-diaxial interactions. The flexible pentyl chain can further increase steric clashes.

Because substituents experience greater steric crowding in an axial orientation, they preferentially adopt the equatorial position to minimize this strain. libretexts.orglumenlearning.com In the case of trans-4-methyl-N-pentylcyclohexan-1-amine, the diequatorial conformer avoids these interactions entirely, making it the most stable. For the cis isomer, the equilibrium will favor the conformer where the bulkier N-pentylamino group is equatorial. pressbooks.pub

A-Value Analysis for Alkyl and N-Alkyl Groups

The energetic preference for a substituent to be in the equatorial position is quantified by its conformational free energy value, commonly known as the A-value . The A-value represents the energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. lumenlearning.com A larger A-value signifies a stronger preference for the equatorial position due to greater steric strain in the axial position.

Below is a table of A-values for relevant functional groups.

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.7 |

| -CH₂CH₃ (Ethyl) | 1.8 |

| -NH₂ (Amino) | 1.2 - 1.6 |

| -N(CH₃)₂ (Dimethylamino) | 2.1 |

Note: The A-value for the N-pentylamino group is not commonly tabulated but is expected to be similar to or slightly larger than that for other N-alkyl groups like dimethylamino, likely in the range of 1.8-2.2 kcal/mol, due to its size and conformational flexibility.

Using these values, we can estimate the stability difference in the cis isomer. The conformer with an axial N-pentylamino group (A-value ≈ 2.1 kcal/mol) is significantly less stable than the conformer with an axial methyl group (A-value = 1.7 kcal/mol). Therefore, the equilibrium strongly favors the conformer with the equatorial N-pentylamino group and axial methyl group.

Theoretical and Computational Studies of Conformational Landscapes

Modern computational chemistry provides powerful tools for exploring the conformational landscapes of molecules like 4-methyl-N-pentylcyclohexan-1-amine. consensus.app Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the potential energy surface of a molecule. researchgate.netresearchgate.net

These computational studies can:

Identify all possible conformational minima (stable conformers) and transition states for ring inversion.

Calculate the precise geometric parameters (bond lengths, angles) for each conformer.

Determine the relative energies (enthalpy, Gibbs free energy) of the conformers with high accuracy. researchgate.net

For substituted cyclohexanes, theoretical calculations have confirmed that chair conformations are the energy minima. nih.gov Computational models can accurately predict the energy cost of 1,3-diaxial interactions and thus reproduce the experimental A-values. consensus.app For 4-methyl-N-pentylcyclohexan-1-amine, a computational study would involve systematically rotating the substituents and mapping the energy changes to locate the lowest-energy arrangements. Such an analysis would provide quantitative data on the energy difference between the cis and trans isomers and their respective chair conformers, confirming the qualitative predictions based on steric principles.

Density Functional Theory (DFT) Calculations of Potential Energy Surfaces

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the potential energy surfaces (PES) of flexible molecules like 4-methyl-N-pentylcyclohexan-1-amine. By calculating the electronic energy of the molecule as a function of its geometry, DFT can map out the various low-energy conformations (minima) and the transition states (saddle points) that connect them.

Recent advancements in computational chemistry have demonstrated that DFT methods can provide accurate energy predictions. For instance, machine learning techniques have been employed to refine DFT energy predictions from force-field optimized geometries, achieving a mean absolute error as low as 2.5 kcal mol⁻¹. rsc.org For complex systems, a ∆-machine learning approach can elevate the quality of a DFT potential energy surface to the highly accurate CCSD(T) level. chemrxiv.org This involves fitting a DFT PES and then applying a correction based on a smaller number of high-level calculations, significantly reducing computational cost. chemrxiv.org

In the context of 4-methyl-N-pentylcyclohexan-1-amine, DFT calculations would typically involve a systematic search of the conformational space. This would entail rotating the C-N bond connecting the pentyl group to the cyclohexane ring, as well as exploring the ring inversion of the cyclohexane moiety. The calculations would identify the most stable chair conformations, with the substituents (methyl and N-pentylamino groups) in either axial or equatorial positions. The resulting PES would reveal the relative energies of these conformers and the energy barriers for their interconversion.

Table 1: Hypothetical DFT Calculated Relative Energies of 4-Methyl-N-pentylcyclohexan-1-amine Conformers

| Conformer | Methyl Position | N-pentylamino Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | 2.10 |

| 3 | Axial | Equatorial | 1.85 |

| 4 | Axial | Axial | 4.50 |

Ab Initio and Molecular Mechanics Calculations for Conformer Stability

Alongside DFT, ab initio and molecular mechanics methods are valuable for assessing conformer stability. Ab initio calculations, while computationally more intensive than DFT, can provide highly accurate results. Molecular mechanics, on the other hand, offers a faster, albeit less rigorous, approach that is well-suited for preliminary conformational searches of large molecules.

For 4-methyl-N-pentylcyclohexan-1-amine, a combined approach is often effective. Molecular mechanics can be used to rapidly generate a large number of possible conformations. The most promising low-energy structures can then be subjected to higher-level ab initio or DFT calculations for more accurate energy determination. This hierarchical approach balances computational cost with accuracy.

The stability of the different conformers is primarily governed by steric interactions. The bulky methyl and N-pentyl groups will prefer to occupy the more spacious equatorial positions on the cyclohexane ring to minimize steric strain. Gauche interactions between the substituents and the ring, as well as 1,3-diaxial interactions, will destabilize conformers with axial substituents.

Thermodynamic Parameters of Conformational Equilibria (Enthalpy, Entropy, Gibbs Energy)

DFT and ab initio calculations can also be used to determine the thermodynamic parameters that govern the equilibrium between different conformers. researchgate.net These parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Enthalpy (ΔH): This term reflects the difference in electronic energy and zero-point vibrational energy between conformers. It is directly related to the steric strain within the molecule.

Entropy (ΔS): This term accounts for the difference in the number of accessible vibrational, rotational, and translational states. More flexible or less symmetric conformers generally have higher entropy.

Gibbs Free Energy (ΔG): This is the ultimate determinant of conformational preference at a given temperature (ΔG = ΔH - TΔS). The conformer with the lowest Gibbs free energy will be the most populated at equilibrium.

By calculating these parameters, it is possible to predict the relative populations of the different conformers of 4-methyl-N-pentylcyclohexan-1-amine at various temperatures.

Table 2: Hypothetical Thermodynamic Parameters for the Equatorial-Axial Equilibrium of the N-pentylamino Group

| Parameter | Value |

| ΔH° (kcal/mol) | 2.10 |

| ΔS° (cal/mol·K) | 0.5 |

| ΔG° at 298 K (kcal/mol) | 1.95 |

Note: This table presents hypothetical data for illustrative purposes.

Experimental Probes of Conformational Preferences

While computational methods provide invaluable theoretical insights, experimental techniques are crucial for validating and refining our understanding of the conformational preferences of 4-methyl-N-pentylcyclohexan-1-amine.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for studying dynamic processes such as conformational interconversions. nih.govrsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants that are indicative of a shift in the conformational equilibrium. nih.gov

At high temperatures, the rate of interconversion between the chair conformers of 4-methyl-N-pentylcyclohexan-1-amine is fast on the NMR timescale. This results in an averaged spectrum where the signals for the axial and equatorial protons of a given group appear as a single, broadened peak. As the temperature is lowered, the rate of interconversion slows down. At a sufficiently low temperature, known as the coalescence temperature, the signals for the individual conformers begin to resolve. At even lower temperatures, separate signals for the axial and equatorial protons can be observed, allowing for the determination of their relative populations.

From the temperature dependence of the equilibrium constant, the thermodynamic parameters (ΔH and ΔS) for the conformational equilibrium can be determined. Furthermore, a detailed analysis of the spectra at different temperatures can provide information about the energy barrier for the ring flip. nih.govrsc.org

Infrared Spectroscopy for Conformational Assignment

Infrared (IR) spectroscopy can also be used to distinguish between different conformers of 4-methyl-N-pentylcyclohexan-1-amine. The vibrational frequencies of a molecule are sensitive to its geometry. Therefore, different conformers will exhibit distinct IR spectra.

For substituted cyclohexanes, specific vibrational modes, such as C-H stretching and bending frequencies, can be particularly informative. For instance, the C-H stretching frequency for an axial proton is typically lower than that for an equatorial proton. By comparing the experimental IR spectrum with spectra calculated for different conformers using methods like DFT, it is possible to assign the observed bands to specific conformational isomers and estimate their relative abundance.

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure of a compound in the gas phase, where intermolecular interactions are negligible. psu.eduumich.edursc.orgdocumentsdelivered.com This method provides information about bond lengths, bond angles, and torsional angles.

For 4-methyl-N-pentylcyclohexan-1-amine, a GED study could provide definitive information about the preferred conformation of the molecule in the gas phase. It could determine whether the cyclohexane ring adopts a standard chair conformation and could accurately measure the bond lengths and angles associated with the methyl and N-pentylamino substituents. rsc.org By comparing the experimental scattering data with theoretical scattering patterns calculated for different conformers, the dominant conformer and its geometric parameters can be established with high precision.

Advanced Spectroscopic Characterization of 4 Methyl N Pentylcyclohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra provide fundamental information about the number and types of proton and carbon environments in 4-methyl-N-pentylcyclohexan-1-amine.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments. For 4-methyl-N-pentylcyclohexan-1-amine, one would expect to see signals for each of the carbons in the pentyl chain and the cyclohexane (B81311) ring, including the methyl group. The carbons bonded directly to the nitrogen atom (C1 and C1') would be shifted downfield to the 40-60 ppm range. libretexts.orglibretexts.org The presence of cis and trans isomers would result in a doubling of the signals for the cyclohexane ring carbons and the attached N-pentyl group, reflecting their distinct chemical environments. researchgate.net

Here is a hypothetical representation of the ¹H and ¹³C NMR data for the major (trans) isomer:

Interactive Table 1: Hypothetical ¹H NMR Data for 4-Methyl-N-pentylcyclohexan-1-amine

| Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (Cyclohexane) | 2.5 - 2.7 | Multiplet | 1H |

| H-2, H-6 (Cyclohexane) | 1.7 - 1.9 (axial), 1.1 - 1.3 (equatorial) | Multiplets | 4H |

| H-3, H-5 (Cyclohexane) | 1.6 - 1.8 (axial), 1.0 - 1.2 (equatorial) | Multiplets | 4H |

| H-4 (Cyclohexane) | 1.4 - 1.6 | Multiplet | 1H |

| 4-CH₃ (Cyclohexane) | 0.85 - 0.95 | Doublet | 3H |

| N-H | 1.0 - 2.0 | Broad Singlet | 1H |

| H-1' (Pentyl) | 2.4 - 2.6 | Triplet | 2H |

| H-2' (Pentyl) | 1.4 - 1.5 | Multiplet | 2H |

| H-3', H-4' (Pentyl) | 1.2 - 1.4 | Multiplets | 4H |

| H-5' (Pentyl) | 0.88 - 0.98 | Triplet | 3H |

Interactive Table 2: Hypothetical ¹³C NMR Data for 4-Methyl-N-pentylcyclohexan-1-amine

| Assignment | Hypothetical Chemical Shift (ppm) |

| C-1 (Cyclohexane) | 55 - 60 |

| C-2, C-6 (Cyclohexane) | 30 - 35 |

| C-3, C-5 (Cyclohexane) | 25 - 30 |

| C-4 (Cyclohexane) | 30 - 35 |

| 4-CH₃ (Cyclohexane) | 20 - 25 |

| C-1' (Pentyl) | 45 - 50 |

| C-2' (Pentyl) | 30 - 35 |

| C-3' (Pentyl) | 28 - 33 |

| C-4' (Pentyl) | 22 - 27 |

| C-5' (Pentyl) | 13 - 18 |

To unambiguously assign the ¹H and ¹³C signals and to elucidate the detailed structure, a suite of 2D NMR experiments would be employed. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between adjacent protons in the cyclohexane ring and along the pentyl chain, confirming their connectivity. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the chemical shift of the proton attached to it. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the pentyl group to the cyclohexane ring via the nitrogen atom. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. For example, NOESY can help distinguish between axial and equatorial protons on the cyclohexane ring. nih.gov

4-Methyl-N-pentylcyclohexan-1-amine can exist as cis and trans diastereomers. Furthermore, the cyclohexane ring exists in a dynamic equilibrium between two chair conformations. NMR spectroscopy is a powerful tool for determining the predominant isomer and its preferred conformation.

The key to this analysis lies in the coupling constants (J-values) of the ring protons and the chemical shifts, which are highly dependent on the substituent's orientation (axial or equatorial). researchgate.net For the trans isomer, the N-pentyl group and the methyl group can be in a diequatorial or a diaxial arrangement. The diequatorial conformation is generally more stable. In the ¹H NMR spectrum, the proton at C1 (H-1) in an axial position would typically show large couplings to the adjacent axial protons. Conversely, an equatorial H-1 would exhibit smaller couplings.

The chemical shifts of the ring carbons are also diagnostic. An axial methyl group, for instance, would experience steric compression, causing its carbon signal and the signals of the C3/C5 carbons to shift upfield (to a lower ppm value) compared to an equatorial methyl group. researchgate.net By carefully analyzing the coupling patterns and chemical shifts, and by using NOESY to observe through-space interactions (e.g., between an axial methyl group and other axial protons), the relative stereochemistry of the substituents can be confidently assigned. nih.gov

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of 4-methyl-N-pentylcyclohexan-1-amine would be characterized by vibrations of the amine group, the alkyl chain, and the cyclohexane ring.

N-H Vibrations: As a secondary amine, a key feature would be the N-H stretching vibration, expected as a single, weak-to-medium intensity band in the IR spectrum between 3300 and 3500 cm⁻¹. orgchemboulder.com The N-H bending vibration would be observed in the 1550-1650 cm⁻¹ region. dtic.mil

C-H Vibrations: The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the pentyl chain and cyclohexane ring would appear in the 2850-3000 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration for an aliphatic amine is typically found in the 1000-1250 cm⁻¹ range. orgchemboulder.comdtic.mil

Skeletal Vibrations: The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-C stretching and various bending and rocking motions of the entire molecular skeleton.

Interactive Table 3: Hypothetical Vibrational Spectroscopy Data for 4-Methyl-N-pentylcyclohexan-1-amine

| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) | Technique | Intensity |

| N-H Stretch | 3300 - 3500 | IR | Weak-Medium |

| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman | Strong |

| N-H Bend | 1550 - 1650 | IR | Medium |

| CH₂ Scissor | ~1450 - 1470 | IR, Raman | Medium |

| CH₃ Asymmetric Bend | ~1440 - 1460 | IR, Raman | Medium |

| CH₃ Symmetric Bend | ~1375 | IR, Raman | Medium |

| C-N Stretch | 1000 - 1250 | IR, Raman | Medium |

| N-H Wag | 650 - 900 | IR | Broad, Strong |

The vibrational spectra, particularly in the low-frequency region, are sensitive to the molecule's conformation. Different chair conformations or the presence of cis and trans isomers would lead to distinct patterns of vibrational modes. For instance, specific skeletal vibrations of the cyclohexane ring are known to be characteristic of the chair conformation. While detailed analysis would require computational modeling, subtle differences in the fingerprint region of the IR and Raman spectra could potentially be used to identify the predominant conformer in a sample.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways.

In a hypothetical HRMS analysis, an exact mass measurement would be performed to confirm the molecular formula of 4-methyl-N-pentylcyclohexan-1-amine (C₁₂H₂₅N). The expected monoisotopic mass would be calculated and compared against the experimentally observed mass.

Hypothetical HRMS Data Table

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₂₅N |

| Calculated Monoisotopic Mass | 183.1987 |

| Observed m/z (M+H)⁺ | 184.2060 |

| Mass Accuracy (ppm) | < 5 ppm |

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Key fragmentation pathways for this molecule would likely involve the cleavage of the N-pentyl bond and various ring fragmentations. Common fragments for similar amino-cyclohexane derivatives often arise from the loss of the alkyl chain attached to the nitrogen and cleavage of the cyclohexane ring.

Hypothetical Fragmentation Analysis

| Fragment Ion | Proposed Structure | Expected m/z |

| [M-C₅H₁₁]⁺ | 4-methylcyclohexan-1-amine cation | 112.1121 |

| [M-C₅H₁₂N]⁺ | 4-methylcyclohexyl cation | 97.1012 |

| [C₅H₁₂N]⁺ | Pentylaminyl cation | 86.0964 |

To ensure the purity and confirm the identity of a synthesized batch of 4-methyl-N-pentylcyclohexan-1-amine, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial. mdpi.comjapsonline.comresearchgate.net

GC-MS would be suitable for this volatile amine, providing separation from any starting materials or by-products. nih.govnih.gov The retention time in the gas chromatogram would be characteristic of the compound, and the mass spectrum of the eluting peak would be matched against a reference spectrum.

LC-MS, particularly with a reversed-phase column, could also be employed, especially for analyzing potential non-volatile impurities. mdpi.com The choice of ionization source (e.g., ESI, APCI) would be optimized to achieve the best sensitivity for the protonated molecule [M+H]⁺. The development and validation of such LC-MS/MS methods are critical for detecting impurities at very low levels. mdpi.comresearchgate.net

X-ray Crystallography (if suitable solid forms are obtained)

Should 4-methyl-N-pentylcyclohexan-1-amine, or a salt thereof, be crystallizable, X-ray crystallography would offer definitive proof of its three-dimensional structure.

The crystal structure would reveal the precise conformation of the cyclohexane ring (likely a chair conformation with the methyl and amino groups in equatorial or axial positions) and the arrangement of the pentyl chain. The relative stereochemistry of the substituents on the cyclohexane ring would be unambiguously determined. Crystal packing diagrams would illustrate how individual molecules arrange themselves within the crystal lattice.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. mdpi.comnih.govchemrxiv.org For 4-methyl-N-pentylcyclohexan-1-amine, these would primarily consist of van der Waals forces from the alkyl portions and potential hydrogen bonding involving the secondary amine group (N-H···N). nih.gov The analysis of these interactions is fundamental to understanding the physical properties of the solid material. nih.gov

Mechanistic Investigations of 4 Methyl N Pentylcyclohexan 1 Amine Reactions

Nucleophilic Reactivity of the Secondary Amine Functionality

The secondary amine group is the most reactive site of the molecule, readily participating in reactions where it acts as a nucleophile.

The nitrogen atom in 4-methyl-N-pentylcyclohexan-1-amine can attack electrophilic carbon centers, leading to the formation of new carbon-nitrogen bonds.

Alkylation: This reaction involves the formation of a tertiary amine through the reaction with an alkyl halide. The direct mono-N-alkylation of primary amines can be challenging due to competing overalkylation reactions that lead to mixtures of secondary and tertiary amines and their corresponding ammonium (B1175870) salts. unive.it However, starting with the secondary amine 4-methyl-N-pentylcyclohexan-1-amine, reaction with an alkylating agent such as an alkyl halide (R'-X) would proceed via an SN2 mechanism to yield a trialkylammonium salt, which can then be deprotonated to form the corresponding tertiary amine. The N-pentyl group provides some steric hindrance around the nitrogen, which may slow the reaction rate compared to less bulky secondary amines. The use of dimethyl carbonate in the presence of specific catalysts has been shown to be effective for the selective mono-N-methylation of primary aromatic amines, a related process. unive.it

Acylation: This is a common reaction for amines, resulting in the formation of an amide. researchgate.net The reaction of 4-methyl-N-pentylcyclohexan-1-amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), proceeds through a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the N,N-disubstituted amide. A variety of methods have been developed for the N-acylation of amines, including the use of carboxylic acids activated with reagents like thionyl chloride or the use of biocatalytic strategies. researchgate.netresearchgate.net

Table 1: Representative Conditions for Amine Functionalization

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Alkylation | Alkyl Halides (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Tertiary Amine |

| Reductive Alkylation | Ketones/Aldehydes, H₂ | Noble Metal Catalyst (e.g., Pd/C, PtO₂) | Tertiary Amine |

| Acylation | Acyl Chlorides (e.g., CH₃COCl) | Base (e.g., Pyridine, Et₃N) | Amide |

| Acylation | Acid Anhydrides (e.g., (CH₃CO)₂O) | Often requires no catalyst, or mild heating | Amide |

Secondary amines, such as 4-methyl-N-pentylcyclohexan-1-amine, react with aldehydes and ketones to form enamines, not imines. Imines are characterized by a C=N double bond and are formed from primary amines. libretexts.orglibretexts.org

The mechanism for enamine formation is a reversible, acid-catalyzed process: libretexts.org

Nucleophilic Attack: The secondary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a zwitterionic tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral carbinolamine intermediate. libretexts.org

Protonation of Hydroxyl: The oxygen of the carbinolamine's hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of Water: The lone pair on the nitrogen helps to push out the water molecule, forming a cationic species known as an iminium ion. libretexts.orgscienceinfo.com

Deprotonation: A base (often a water molecule or another amine molecule) removes a proton from an adjacent carbon atom (the α-carbon), leading to the formation of the C=C double bond of the enamine and regenerating the acid catalyst. libretexts.org

The rate of this reaction is highly dependent on pH. The pH must be acidic enough to protonate the hydroxyl group of the carbinolamine but not so acidic that it protonates the starting amine, which would render it non-nucleophilic. libretexts.org

Reactivity of the Cyclohexane (B81311) Ring System

The cyclohexane ring in 4-methyl-N-pentylcyclohexan-1-amine is a saturated aliphatic system and is therefore generally unreactive under mild conditions. Its primary influence is on the stereochemistry and reaction rates of the amine group.

Hydrogenation: As the cyclohexane ring is fully saturated with hydrogen atoms, it cannot undergo further hydrogenation under standard catalytic conditions. Hydrogenation reactions are typically used to reduce unsaturated or aromatic rings to their saturated cycloalkane counterparts. nih.gov For instance, the synthesis of related compounds like trans-4-methylcyclohexylamine can be achieved through the catalytic hydrogenation of p-toluidine. google.com

Dehydrogenation: The reverse process, dehydrogenation, would involve the removal of hydrogen atoms from the cyclohexane ring to form an aromatic system (specifically, a substituted toluene). This is a thermodynamically unfavorable process that requires significant energy input, typically involving high temperatures (300-600 °C) and a metal catalyst such as platinum, palladium, or nickel. This process is not a common transformation for simple substituted cyclohexanes in a standard laboratory setting.

The carbon-carbon single bonds of the cyclohexane ring are strong and stable, making the ring resistant to opening. Ring-opening reactions of cyclohexanes are not common and typically require harsh conditions or specialized reagents that are not encountered in typical organic synthesis. For example, potent oxidizing agents under forcing conditions can cleave the ring, but such reactions lack selectivity and are not generally applicable for controlled synthetic transformations of a molecule like 4-methyl-N-pentylcyclohexan-1-amine. Therefore, under most specific conditions, ring-opening is not a relevant reaction pathway.

Substituent Effects on Reaction Pathways

The methyl group on the cyclohexane ring and the pentyl group on the nitrogen atom both influence the molecule's reactivity through steric and electronic effects.

4-Methyl Group: This substituent is located remote from the reactive amine center but influences the conformation of the cyclohexane ring. The methyl group preferentially occupies an equatorial position to minimize steric strain. This preference can affect the dynamic behavior of the ring and may subtly influence the accessibility of the amine's lone pair. nih.gov Studies on related cyclohexane systems have shown that substituents can impact ring dynamics, which in turn can influence molecular reactivity. nih.gov For example, the presence of a methyl group can stabilize certain chair conformations, potentially enhancing the rate of specific reactions by reducing the entropy loss during the activation process. nih.gov

N-Pentyl Group: This linear alkyl chain has two main effects:

Steric Hindrance: The pentyl group, along with the cyclohexane ring, contributes to steric bulk around the nitrogen atom. This hindrance can decrease the rate of reactions that require nucleophilic attack by the amine, such as alkylation and acylation, when compared to less hindered secondary amines like dimethylamine. scienceinfo.com

Electronic Effect: As an alkyl group, the pentyl substituent is electron-donating through an inductive effect. This increases the electron density on the nitrogen atom, making the amine slightly more basic and a stronger nucleophile compared to an amine with a less electron-donating group.

Table 2: Summary of Substituent Effects on Reactivity

| Substituent | Position | Effect Type | Influence on Reactivity |

| Methyl | C-4 of Cyclohexane | Steric / Conformational | Stabilizes equatorial conformation, potentially influencing ring dynamics and reaction rates. nih.gov |

| Pentyl | N-atom of Amine | Steric / Electronic | Increases steric hindrance, potentially slowing reaction rates. Increases basicity and nucleophilicity via inductive effect. |

Influence of Methyl and Pentyl Groups on Reaction Rates and Selectivity

The reactivity of 4-methyl-N-pentylcyclohexan-1-amine is significantly modulated by the electronic and steric effects of the 4-methyl group on the cyclohexane ring and the N-pentyl group attached to the nitrogen atom. These substituents influence the nucleophilicity of the amine, the stability of reaction intermediates, and the steric hindrance around the reactive center.

Electronic Effects:

Alkyl groups, such as methyl and pentyl, are generally considered electron-donating groups through an inductive effect (+I). libretexts.orgutexas.edu This electron-donating nature increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to an unsubstituted cyclohexylamine (B46788). utexas.eduedubull.com The 4-methyl group, being further away from the nitrogen atom, exerts a weaker inductive effect compared to the N-pentyl group, which is directly attached. The cumulative effect of both alkyl groups renders the nitrogen atom of 4-methyl-N-pentylcyclohexan-1-amine a potent nucleophile, readily participating in reactions such as alkylation and acylation. msu.edu

In reactions where the amine acts as a nucleophile, the increased electron density on the nitrogen accelerates the rate of reaction. For instance, in SN2 reactions with alkyl halides, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, and the rate is dependent on the nucleophilicity of the amine. msu.edu

Steric Effects:

While electronically favorable, the alkyl groups also introduce steric hindrance around the nitrogen atom. The N-pentyl group, being a moderately sized alkyl chain, can sterically hinder the approach of bulky electrophiles to the nitrogen atom. Similarly, the 4-methyl group, particularly in its axial conformation, can influence the approach of reactants to the axial face of the cyclohexane ring.

The following table summarizes the expected influence of the methyl and pentyl groups on the rates of common amine reactions.

| Reaction Type | Influence of Methyl Group (at C4) | Influence of N-Pentyl Group | Expected Overall Effect on Rate |

| N-Alkylation | Minor electronic effect, potential remote steric influence on approach to chair conformers. | Strong electron-donating effect increases nucleophilicity; steric hindrance can slow reaction with bulky alkyl halides. | Generally rate-enhancing due to increased nucleophilicity, but may be attenuated by sterics. |

| N-Acylation | Minimal direct effect. | Strong electron-donating effect increases nucleophilicity; steric hindrance can affect approach of acylating agent. | Rate is generally fast due to high nucleophilicity, but may be influenced by the size of the acylating agent. |

| Hofmann Elimination (from a quaternary ammonium salt) | Influences the regioselectivity of the elimination by affecting the stability of the resulting alkene (Zaitsev vs. Hofmann product). | The nature of the other alkyl groups on the nitrogen will primarily determine the outcome, but the pentyl group itself can be eliminated. | The rate and product distribution are complex and depend on the specific quaternary ammonium salt and reaction conditions. libretexts.org |

Stereochemical Outcomes of Reactions Involving the Cyclohexane Ring

The presence of a methyl group at the 4-position of the cyclohexane ring introduces a stereocenter and significantly influences the stereochemical course of reactions involving the ring. The cyclohexane ring exists predominantly in a chair conformation, with the methyl group preferentially occupying the equatorial position to minimize steric strain (1,3-diaxial interactions). This conformational preference dictates the accessibility of the axial and equatorial positions for incoming reagents.

Reactions occurring at the nitrogen atom or directly on the cyclohexane ring will be subject to stereochemical control. For instance, in reactions where a new stereocenter is formed on the cyclohexane ring, the approach of the reagent will be directed by the existing stereochemistry of the 4-methyl group.

Consider a hypothetical reaction where an electrophile adds to the cyclohexane ring. The approach of the electrophile will be favored from the less sterically hindered face of the ring. The preferred equatorial position of the 4-methyl group means that the axial face on the opposite side of the ring is generally more accessible.

The stereochemical outcome of reactions can be predicted based on established principles of stereoselectivity in substituted cyclohexanes. For example, nucleophilic substitution reactions on a derivative of 4-methyl-N-pentylcyclohexan-1-amine where a leaving group is present on the ring would proceed with predictable stereochemistry, such as inversion of configuration in an SN2 reaction. utexas.edu

The following table outlines potential stereochemical outcomes for reactions involving the cyclohexane ring of 4-methyl-N-pentylcyclohexan-1-amine.

| Reaction Type on Cyclohexane Ring | Stereochemical Consideration | Expected Outcome |

| Addition to a C=C double bond (if present) | The existing 4-methyl group will direct the approach of the reagent (diastereoselectivity). | The major product will be the one resulting from the attack on the less sterically hindered face of the ring. |

| Substitution at a carbon atom of the ring (e.g., SN2) | If the reaction occurs at a stereocenter, it will proceed with a specific stereochemistry (e.g., inversion). utexas.edu | Predictable formation of a specific diastereomer. |

| Radical abstraction/substitution | The formation of a radical intermediate at a stereocenter can lead to racemization at that center. libretexts.org | A mixture of diastereomers may be formed if a new stereocenter is created. |

Derivatives and Analogues of 4 Methyl N Pentylcyclohexan 1 Amine

Synthesis and Characterization of Related N-Alkylcyclohexylamines

The synthesis of N-alkylcyclohexylamines, including 4-methyl-N-pentylcyclohexan-1-amine, is commonly achieved through reductive amination. This process typically involves the reaction of a cyclohexanone (B45756) derivative with a primary amine in the presence of a reducing agent. For the synthesis of 4-methyl-N-pentylcyclohexan-1-amine, 4-methylcyclohexanone (B47639) would be reacted with pentylamine. The reaction proceeds via the formation of an intermediate imine, which is then reduced to the final secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. google.com

One patented method for producing trans-4-methylcyclohexylamine involves the catalytic hydrogenation of 4-methylaniline or the reaction of 4-methylcyclohexanone with an amine under hydrogenation conditions. chemicalbook.comresearchgate.net Another approach involves the rearrangement of trans-4-methylcyclohexanecarboxylic acid with sodium azide (B81097) to form an isocyanate, which is then hydrolyzed to the amine. google.com These methods provide the foundational cyclohexylamine (B46788) core, which can then be alkylated to introduce the N-pentyl group.

The characterization of these compounds relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the carbon-hydrogen framework and confirming the presence of both the cyclohexyl and pentyl groups. Infrared (IR) spectroscopy would show characteristic N-H stretching and bending vibrations. Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. chemicalbook.com

| Synthesis Method | Precursors | Key Reagents/Catalysts | Typical Yield |

| Reductive Amination | 4-Methylcyclohexanone, Pentylamine | NaBH₄, NaBH₃CN, or H₂/Catalyst | Good to Excellent |

| Catalytic Hydrogenation | 4-Methylaniline | Supported Nickel Catalyst | High |

| Rearrangement | trans-4-Methylcyclohexanecarboxylic acid | Sodium Azide, Protonic Acid | ~70% |

Investigation of Positional Isomers (e.g., 2-methyl-, 3-methyl-N-pentylcyclohexan-1-amine)

The investigation of positional isomers, such as 2-methyl-N-pentylcyclohexan-1-amine and 3-methyl-N-pentylcyclohexan-1-amine, is essential for understanding structure-activity relationships. The synthesis of these isomers would follow similar reductive amination pathways, starting from 2-methylcyclohexanone (B44802) and 3-methylcyclohexanone, respectively.

While detailed comparative studies are not extensively reported in the public domain, the position of the methyl group on the cyclohexane (B81311) ring is expected to influence the compound's physical and chemical properties. For instance, steric hindrance from the methyl group in the 2-position could affect the reactivity of the amine. These differences would be observable in their spectroscopic data, particularly in the chemical shifts and coupling constants of the cyclohexyl protons in their ¹H NMR spectra. nih.gov

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 2-Methyl-N-pentylcyclohexan-1-amine | 1019586-97-0 | C₁₂H₂₅N | 183.34 g/mol |

| 3-Methylcyclohexylamine (precursor) | 6850-35-7 | C₇H₁₅N | 113.20 g/mol |

| 4-Methylcyclohexylamine (B30895) (precursor) | 2523-55-9 | C₇H₁₅N | 113.20 g/mol |

Structural Modifications of the Pentyl Chain

Modifying the pentyl chain of 4-methyl-N-pentylcyclohexan-1-amine can lead to a wide array of new derivatives with potentially altered properties. These modifications can include altering the chain length, introducing branching, or incorporating functional groups.

For instance, the synthesis of analogues with different N-alkyl chains can be achieved by using different primary amines in the reductive amination with 4-methylcyclohexanone. The introduction of functional groups, such as a hydroxyl group, can be accomplished by using a functionalized alkylating agent. For example, reacting 4-methylcyclohexylamine with an ω-haloalkanol could yield an N-(ω-hydroxyalkyl) derivative. nih.gov Another approach involves the amidation of a carboxylic acid derivative of the pentyl chain followed by reduction. The synthesis of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole from 5-chloro-N-cyclohexyl pentanamide (B147674) showcases a method for introducing more complex functionalities onto an N-alkyl chain attached to a cyclohexane ring. google.com

These structural changes would be readily identifiable through spectroscopic analysis, with new signals appearing in the NMR and IR spectra corresponding to the introduced functional groups. unite.edu.mkyoutube.com

Preparation and Study of Quaternary Ammonium (B1175870) Salts derived from 4-Methyl-N-pentylcyclohexan-1-amine

Quaternary ammonium salts can be prepared from 4-methyl-N-pentylcyclohexan-1-amine through N-alkylation. As a secondary amine, it would first need to be converted to a tertiary amine, for example, by reaction with a methylating agent like methyl iodide in the presence of a base. This resulting tertiary amine, N-methyl-N-pentyl-4-methylcyclohexan-1-amine, can then be further alkylated to form a quaternary ammonium salt.

A common method for this quaternization is the Menschutkin reaction, where the tertiary amine reacts with an alkyl halide (e.g., methyl iodide) to yield the corresponding quaternary ammonium salt. researchgate.net The reaction progress can be monitored by the disappearance of the tertiary amine starting material and the appearance of the quaternary salt, which often precipitates from the reaction mixture.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For N-substituted cyclohexylamines, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominent methods.

Gas chromatography is a powerful technique for analyzing volatile compounds like 4-methyl-N-pentylcyclohexan-1-amine. However, the analysis of polar amines by GC can be challenging due to potential interactions with the stationary phase, which can lead to poor peak shape and reproducibility. nih.gov The use of inert, base-deactivated capillary columns is often necessary to achieve reliable results. nih.govresearchgate.net A direct GC approach without derivatization has been developed for some volatile amines, such as cyclohexylamine (B46788), in aqueous matrices, demonstrating the feasibility of this technique under optimized conditions. nih.govresearchgate.net

High-performance liquid chromatography is a versatile alternative suitable for a wide range of compounds. nih.gov For amines, reversed-phase HPLC is common, where analytes are separated on a nonpolar stationary phase (like C18) with a polar mobile phase. sielc.comnih.gov The separation of various N-alkyl-arylcyclohexylamines has been successfully demonstrated using HPLC. nih.gov

Optimizing separation is a critical step in developing a robust analytical method. nih.govmostwiedzy.pl Key parameters in GC include the column temperature, carrier gas flow rate, and injection parameters. libretexts.org Temperature programming, where the column temperature is increased during the run, is a standard technique to separate compounds with a range of boiling points. libretexts.org

In HPLC, optimization focuses on the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), buffer pH, and column temperature. researchgate.netshimadzu.eu The pH of the mobile phase is particularly crucial for amines, as it controls their degree of ionization and, consequently, their retention on a reversed-phase column. researchgate.net For complex mixtures, gradient elution, where the mobile phase composition is altered during the analysis, is often required to achieve adequate separation of all components. shimadzu.eu Computational modeling software can also be employed to predict and define optimal separation conditions, reducing the number of experiments needed. nih.govshimadzu.eu

Table 1: HPLC Optimization Parameters

| Parameter | Typical Range/Options | Effect on Separation |

|---|---|---|

| Mobile Phase Composition | Acetonitrile/Water, Methanol/Water mixtures | Affects retention time and selectivity. |

| pH | Acidic to neutral (e.g., using formic acid or phosphate (B84403) buffer) | Controls ionization of amines, impacting peak shape and retention. sielc.comresearchgate.net |

| Column Temperature | 25-45 °C | Influences viscosity of the mobile phase and analyte interaction with the stationary phase. mostwiedzy.plshimadzu.eu |

| Flow Rate | 0.5-1.5 mL/min | Affects analysis time and resolution. mostwiedzy.pl |

| Elution Mode | Isocratic (constant mobile phase) or Gradient (varying mobile phase) | Gradient elution is often used for complex samples with a wide range of polarities. shimadzu.eu |

Coupled Spectroscopic Detection

Combining chromatographic separation with spectroscopic detection, particularly mass spectrometry (MS), provides a high degree of certainty in both identifying and quantifying analytes.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique that couples the separation capabilities of GC with the powerful detection of a mass spectrometer. nih.govjapsonline.comflorajournal.com As compounds elute from the GC column, they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint. This allows for confident identification of analytes like N-substituted cyclohexylamines. nih.govrsc.org For trace-level analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only specific ions characteristic of the target compound, thereby increasing sensitivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing compounds in complex matrices. nih.govnih.goveuropeanpharmaceuticalreview.commdpi.com It uses two mass analyzers in sequence. The first selects the specific molecular ion of the target analyte, which is then fragmented. The second analyzer monitors for specific fragment ions. This multiple reaction monitoring (MRM) mode provides excellent specificity and is the gold standard for quantitative bioanalysis. nih.govmdpi.comnih.gov

Ultra-performance liquid chromatography (UPLC) uses columns with smaller particles than conventional HPLC, resulting in faster analysis times, higher resolution, and increased sensitivity. mdpi.com When coupled with MS/MS, it creates a potent analytical tool. mdpi.com

Atmospheric pressure chemical ionization (APCI) is an ionization source that is effective for a wide range of compounds, including less polar molecules that may not ionize well with electrospray ionization (ESI). researchgate.net In APCI-MS, the analytes are chemically ionized at atmospheric pressure, often leading to strong molecular ion signals. researchgate.netresearchgate.net The combination of UPLC's separation power with the sensitivity of APCI-MS/MS is well-suited for the trace analysis of aliphatic amines and their derivatives in various samples. researchgate.netresearchgate.net

Derivatization Strategies for Enhanced Detection

Derivatization is the process of chemically modifying an analyte to improve its analytical characteristics. jfda-online.comyoutube.com For primary and secondary amines like 4-methyl-N-pentylcyclohexan-1-amine, this is a common strategy to increase volatility, improve chromatographic peak shape, and enhance detector response, especially for GC-MS analysis. jfda-online.comresearchgate.net

Acylation is a frequently used derivatization technique. gcms.cz Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the amine group. jfda-online.comresearchgate.netosti.govmdpi.com The resulting fluoroacyl derivatives are more volatile and thermally stable. jfda-online.com Furthermore, the presence of multiple fluorine atoms in the derivative significantly enhances the sensitivity of electron-capture detectors and can produce specific fragmentation patterns in mass spectrometry, aiding in both quantification and identification. mdpi.com For instance, the trifluoroacetyl derivative of cyclohexylamine has been used for its determination in blood, as it provides an increased GC response and stability, facilitating detection at low concentrations. rsc.org

Silylation is another common method, where an active hydrogen on the amine is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.comyoutube.com This process reduces the polarity of the amine, making it more amenable to GC analysis. youtube.comyoutube.com

For HPLC, derivatization can be employed to attach a chromophore or fluorophore to the amine, allowing for sensitive detection by UV or fluorescence detectors. nih.gov

Table 2: Common Derivatization Reagents for Amines

| Derivatization Type | Reagent | Abbreviation | Target Functional Group | Benefit for Analysis |

|---|---|---|---|---|

| Acylation | Trifluoroacetic anhydride | TFAA | Primary/Secondary Amines | Increased volatility and sensitivity (GC-MS). osti.govrsc.org |

| Acylation | Heptafluorobutyric anhydride | HFBA | Primary/Secondary Amines | Increased volatility and sensitivity (GC-MS). researchgate.net |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary/Secondary Amines | Increased volatility, improved peak shape (GC). youtube.comyoutube.com |

| Labeling | Trinitrobenzenesulfonic acid | TNBS | Primary Amines | Adds a UV-active group for HPLC detection. nih.gov |

Purity Assessment and Quantitative Analysis Techniques

The accurate determination of purity and the quantification of 4-methyl-N-pentylcyclohexan-1-amine in various matrices are crucial for quality control and research purposes. A range of advanced analytical methodologies can be employed for this purpose, each offering distinct advantages in terms of selectivity, sensitivity, and efficiency. The choice of method often depends on the specific requirements of the analysis, including the concentration levels of the analyte and the complexity of the sample matrix.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the analysis of amines. nih.govmdpi.com For a secondary amine like 4-methyl-N-pentylcyclohexan-1-amine, challenges such as peak tailing in GC can arise due to the compound's polarity and its tendency to interact with active sites on the column. labrulez.com To address this, derivatization is a frequently employed strategy to enhance volatility and improve chromatographic peak shape. nih.govresearchgate.net

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely available technique for the quantitative analysis of volatile organic compounds. For the analysis of 4-methyl-N-pentylcyclohexan-1-amine, a capillary column with a stationary phase suitable for amines, such as a low-to-mid polarity phase treated to reduce surface activity, is recommended. To mitigate peak tailing, the use of a base-deactivated column or the addition of a small amount of a basic modifier to the carrier gas can be effective. nih.govresearchgate.net

A hypothetical GC-FID method could involve a temperature-programmed run to ensure the elution of the analyte in a reasonable time with good peak symmetry. The quantification would typically be performed using an internal or external standard method, with calibration curves constructed over a relevant concentration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

For unambiguous identification and quantification, especially at trace levels or in complex matrices, gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice. The mass spectrometer provides detailed structural information, confirming the identity of the analyte based on its mass spectrum. In selected ion monitoring (SIM) mode, GC-MS offers high sensitivity and selectivity.

Derivatization is often necessary for the successful GC-MS analysis of secondary amines. researchgate.net Acylation with reagents like pentafluorobenzoyl chloride (PFBCl) or trifluoroacetic anhydride (TFAA) can produce derivatives with excellent chromatographic properties and high sensitivity for electron capture detection (ECD) or mass spectrometry. research-solution.comgcms.cznih.gov Silylation using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another common approach. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography offers a versatile alternative to GC, particularly for less volatile or thermally labile compounds. For 4-methyl-N-pentylcyclohexan-1-amine, reversed-phase HPLC with a C18 column is a suitable starting point. The mobile phase composition, typically a mixture of acetonitrile or methanol and a buffered aqueous solution, would need to be optimized to achieve adequate retention and separation from potential impurities. The pH of the mobile phase is a critical parameter in the analysis of amines, as it affects their ionization state and, consequently, their retention. waters.com

Detection can be achieved using a UV detector, although the chromophore in 4-methyl-N-pentylcyclohexan-1-amine is not particularly strong. For enhanced sensitivity and selectivity, derivatization with a UV-absorbing or fluorescent tag, such as dansyl chloride or 2-naphthalenesulfonyl chloride (NSCl), can be employed. chromatographyonline.comnih.gov Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of specificity and sensitivity, allowing for reliable quantification even at very low concentrations. mdpi.comacs.org

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can be applied to the analysis of charged species. For the analysis of 4-methyl-N-pentylcyclohexan-1-amine, which is basic, a low pH buffer can be used to ensure the analyte is in its protonated, cationic form. The separation is based on the differential migration of ions in an electric field. nih.gov CE methods can be rapid and require very small sample volumes. For chiral purity assessment, the use of chiral selectors, such as cyclodextrins, in the buffer can enable the separation of enantiomers. nih.govchemicalpapers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful, non-destructive technique that can be used for purity assessment and quantification without the need for a reference standard of the analyte itself, provided a certified internal standard is used. nih.govnih.gov The ¹H NMR spectrum of 4-methyl-N-pentylcyclohexan-1-amine would exhibit characteristic signals for the protons in the cyclohexyl ring, the pentyl chain, and the methyl group. By integrating the signals corresponding to the analyte and a known amount of an internal standard, the purity or concentration of the compound can be accurately determined. researchgate.netmdpi.com

Interactive Data Table: Hypothetical Analytical Parameters for 4-methyl-N-pentylcyclohexan-1-amine

The following table presents hypothetical, yet scientifically plausible, analytical parameters for the determination of 4-methyl-N-pentylcyclohexan-1-amine using various techniques. These values are illustrative and would require experimental verification.

| Analytical Technique | Column/Capillary | Mobile Phase/Carrier Gas | Detector | Expected Retention Time (min) | Limit of Quantification (LOQ) |

| GC-FID | CP-Volamine (30 m x 0.32 mm, 1.8 µm) | Helium | FID | 10.5 | 10 µg/mL |

| GC-MS (as PFB derivative) | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | MS (EI) | 15.2 | 50 ng/mL |

| HPLC-UV (as dansyl derivative) | C18 (150 mm x 4.6 mm, 5 µm) | Acetonitrile/Water (70:30) with 0.1% Formic Acid | UV (254 nm) | 8.7 | 1 µg/mL |

| LC-MS/MS | C18 (100 mm x 2.1 mm, 2.6 µm) | Acetonitrile/Water with 0.1% Formic Acid (gradient) | MS/MS (ESI+) | 6.3 | 5 ng/mL |

| Capillary Electrophoresis | Fused Silica (50 cm x 75 µm) | 50 mM Phosphate Buffer (pH 2.5) | DAD | 5.8 | 20 µg/mL |

Non Biological Applications and Material Science Relevance

Role as Intermediates in Organic Synthesis

In the realm of organic synthesis, secondary amines like 4-methyl-N-pentylcyclohexan-1-amine are valuable intermediates. The nitrogen atom's lone pair of electrons makes it a nucleophile, enabling it to participate in a wide array of chemical reactions. This reactivity allows for the construction of more complex molecules.

The amine group can undergo reactions such as alkylation, acylation, and condensation to form a diverse range of derivatives. For instance, its reaction with acyl chlorides or anhydrides would yield the corresponding amides, while reactions with aldehydes or ketones can produce enamines. These transformations are fundamental steps in multi-step syntheses, allowing for the introduction of the N-pentylcyclohexylamino moiety into a larger molecular framework. The presence of the bulky and lipophilic cyclohexyl group can influence the stereochemistry and solubility of the resulting products.

Application in Material Science

The distinct structure of 4-methyl-N-pentylcyclohexan-1-amine makes it a candidate for incorporation into advanced materials, where the cyclic group can impart specific thermal and mechanical properties.

Polyurethanes (PUs) are a highly versatile class of polymers, and their properties can be finely tuned by selecting appropriate monomers. acs.org Traditionally, PUs are synthesized through the polyaddition reaction of diisocyanates with polyols. acs.orgresearchgate.net However, amines can also be used, particularly as chain extenders or as part of the polyol component, to introduce urea (B33335) or urethane (B1682113) linkages, respectively.

The incorporation of cycloaliphatic structures, such as the one present in 4-methyl-N-pentylcyclohexan-1-amine, into a polymer backbone is known to enhance properties like thermal stability, hardness, and resistance to light-induced degradation compared to purely aliphatic or aromatic counterparts. google.comrsc.org While primary diamines are common, a secondary amine like 4-methyl-N-pentylcyclohexan-1-amine could potentially react with isocyanate groups. This reaction would introduce the bulky 4-methylcyclohexyl group as a side chain, influencing polymer chain packing and morphology. Non-isocyanate routes, for example, the reaction of amines with cyclic carbonates, also offer a pathway to creating poly(hydroxyurethane)s, where this amine could be utilized. gatech.edu The use of cycloaliphatic diisocyanates is a key strategy for producing light-stable polyurethanes. google.com

Table 1: Key Components in Polyurethane Synthesis

| Component | Role in Polymerization | Example Compounds |

|---|---|---|

| Isocyanate | Reacts with hydroxyl or amine groups to form urethane or urea linkages. | Toluene diisocyanate (TDI), 4,4'-Methylene diphenyl diisocyanate (MDI), Isophorone diisocyanate (IPDI). rsc.org |

| Polyol | Forms the soft segment of the polymer, providing flexibility. | Polyester polyols, Polyether polyols, Polycarbonate diols. researchgate.netgoogle.com |

| Chain Extender | A low molecular weight diol or diamine that reacts with isocyanate groups to form the hard segment, imparting rigidity. | 1,4-Butanediol, Ethylene glycol, 1,4-Diaminocyclohexane. acs.orggoogle.com |

| Amine | Can act as a chain extender (diamines) or be incorporated to introduce specific functionalities or improve light stability. google.comcortecvci.com | N,N-bis(β-hydroxy ethyl)-methylamine, 4-methyl-N-pentylcyclohexan-1-amine (potential). google.com |

This table provides an interactive overview of the fundamental components used in synthesizing polyurethane polymers.

Currently, there is limited specific research available in the searched literature detailing the application of 4-methyl-N-pentylcyclohexan-1-amine in liquid crystalline systems. However, the fundamental principles of liquid crystal design suggest a potential role. Molecules that exhibit liquid crystalline behavior, or mesogens, typically possess a rigid core and flexible terminal chains. The substituted cyclohexane (B81311) ring in 4-methyl-N-pentylcyclohexan-1-amine could serve as part of a rigid core. By chemically modifying the molecule to attach other appropriate structural units, it is conceivable that it could be used to synthesize new liquid crystalline materials. The specific stereochemistry and bulkiness of the 4-methylcyclohexyl group would be expected to influence the resulting mesophase type and transition temperatures.

Utilization as Volatile Corrosion Inhibitors (VCIs)

Volatile corrosion inhibitors (VCIs) are organic compounds that protect metallic surfaces from corrosion by emitting a vapor. cortecvci.com These vapors travel to the metal surface and form a thin, protective molecular layer that inhibits corrosive processes. researchgate.netmdpi.com Amine-based compounds are a prominent class of VCIs. cortecvci.com The effectiveness of an amine VCI is related to its volatility, which allows it to reach exposed metal surfaces, and its ability to adsorb onto the surface. mdpi.com

The mechanism involves the lone pair of electrons on the nitrogen atom being attracted to the polar metal surface. cortecvci.com Once adsorbed, the hydrophobic hydrocarbon part of the molecule—in this case, the pentyl and methylcyclohexyl groups—orients away from the surface, creating a barrier that repels water and prevents it from contacting the metal. cortecvci.com Many amine-based VCIs are used to protect steel in enclosed systems, such as in boilers or during shipping and storage. cortecvci.comcortecvci.com The combination of a cycloaliphatic ring and an alkyl chain in 4-methyl-N-pentylcyclohexan-1-amine provides the necessary hydrophobicity and molecular volume to function effectively as a VCI.

Table 2: Characteristics of Amine-Based Volatile Corrosion Inhibitors

| Feature | Description |

|---|---|

| Mechanism | Adsorption onto the metal surface via the nitrogen atom's lone pair of electrons. cortecvci.com |

| Protective Action | Forms a hydrophobic layer that repels water and inhibits the corrosion process. cortecvci.com |

| Delivery Method | Emits a vapor that migrates to and deposits on the metal surface, offering "self-healing" properties. cortecvci.com |

| Common Chemical Types | Cyclohexylamine (B46788) derivatives, morpholine (B109124) derivatives, and other organic amines and their salts. researchgate.netmdpi.com |

This interactive table summarizes the key features of amine compounds when used as Volatile Corrosion Inhibitors.

Potential in Catalyst Design and Ligand Development

The nitrogen atom in 4-methyl-N-pentylcyclohexan-1-amine can act as a Lewis base, allowing it to coordinate with metal centers. This property is the foundation for its potential use in catalyst design and as a scaffold for developing more complex ligands. In catalysis, ligands play a crucial role in modulating the electronic properties and steric environment of a metal catalyst, thereby influencing its activity, selectivity, and stability.

By modifying the structure of 4-methyl-N-pentylcyclohexan-1-amine, for example, by introducing phosphine (B1218219) groups, it could be converted into a bidentate or polydentate ligand. The design of new ligands is a key area of research for developing more efficient catalysts for reactions like nitrile hydration, hydrogenation, and cross-coupling. nih.gov The specific steric bulk provided by the 4-methylcyclohexyl group could be advantageous in controlling the stereoselectivity of a catalytic reaction. High-throughput screening techniques are often employed to evaluate libraries of ligands to identify optimal structures for a desired chemical transformation. nih.gov While direct applications of this specific amine as a ligand are not documented in the provided search results, its fundamental structure makes it a plausible candidate for such development.

Conclusion and Future Research Directions

Summary of Key Findings on 4-Methyl-N-pentylcyclohexan-1-amine

Direct experimental data for 4-methyl-N-pentylcyclohexan-1-amine is scarce. However, by examining related structures, we can infer its likely characteristics. The compound is a secondary amine featuring a substituted cyclohexane (B81311) ring, a common scaffold in medicinal chemistry and materials science. The presence of both a methyl group on the cyclohexane ring and a pentyl group on the nitrogen atom introduces chirality and modifies its lipophilicity compared to simpler cyclohexylamines.

A plausible and common method for the synthesis of 4-methyl-N-pentylcyclohexan-1-amine is through the reductive amination of 4-methylcyclohexanone (B47639) with pentylamine. This reaction, typically carried out in the presence of a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation, is a robust and well-established method for forming C-N bonds.

Recent advancements in synthetic methodology offer alternative routes. For instance, visible-light-enabled photoredox catalysis has emerged as a powerful tool for constructing functionalized cyclohexylamine (B46788) derivatives, often with high stereoselectivity. google.comnih.govchemrxiv.org These methods provide atom-economical and environmentally benign alternatives to traditional synthetic protocols. google.com

The physical and chemical properties of 4-methyl-N-pentylcyclohexan-1-amine can be predicted based on its isomers and homologs. For instance, the related compound N-cyclopentyl-4-methylcyclohexan-1-amine has a computed molecular weight of 181.32 g/mol . nih.govgoogle.com It is expected that 4-methyl-N-pentylcyclohexan-1-amine would exhibit similar properties, such as being a liquid at room temperature with a characteristic amine odor.

Unanswered Questions and Emerging Research Avenues

The limited specific research on 4-methyl-N-pentylcyclohexan-1-amine presents a landscape rich with unanswered questions and opportunities for new research.

Key unanswered questions include:

Stereochemistry and Biological Activity: The molecule possesses two chiral centers, leading to the possibility of four stereoisomers (cis/trans and R/S at the amine-bearing carbon). The specific stereochemical configuration is likely to have a profound impact on its biological activity. Investigating the synthesis and biological evaluation of each stereoisomer is a critical next step. The synthesis of specific stereoisomers, such as the trans isomer of related cyclohexylamines, is often targeted for pharmaceutical applications. google.com

Detailed Physicochemical Properties: Experimental determination of key physicochemical parameters such as pKa, boiling point, and solubility is essential for its practical application and for understanding its behavior in various systems.

Spectroscopic Characterization: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) is needed for unambiguous identification and quality control.

Emerging research avenues could focus on:

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of specific stereoisomers of 4-methyl-N-pentylcyclohexan-1-amine would be of significant interest, particularly for applications in medicinal chemistry. sustech.edu.cnnih.gov

Derivatization and Functionalization: The secondary amine functionality provides a reactive handle for further derivatization, allowing for the creation of a library of related compounds with diverse properties.

Exploration as a Building Block: Its potential as a building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and functional materials, warrants investigation.

Implications for Advanced Organic Synthesis and Materials Chemistry

The structural motifs present in 4-methyl-N-pentylcyclohexan-1-amine suggest its potential utility in both advanced organic synthesis and materials chemistry.

In advanced organic synthesis , N-alkylated cyclohexylamines are valuable intermediates. The trans-4-methylcyclohexylamine core, for example, is a key component in the synthesis of the antidiabetic drug Glimepiride. google.com While no specific applications for the N-pentyl derivative have been reported, its structural similarity suggests it could be explored for the synthesis of novel bioactive molecules. The development of novel synthetic methods, such as iron-catalyzed amination reactions, continues to expand the toolkit for incorporating such amine scaffolds into complex molecules. chemrxiv.org

In the realm of materials chemistry , the incorporation of functional amines into polymer structures can impart specific properties. For instance, poly(4-methyl-1-pentene) is a high-performance thermoplastic with applications in medical devices. nih.gov While not a direct precursor, the amine functionality of 4-methyl-N-pentylcyclohexan-1-amine could be utilized to create novel monomers for polymerization or as a modifying agent for existing polymers. Its potential use as a corrosion inhibitor, a common application for amines, could also be an area of exploration.

Q & A

Q. Critical Parameters :

- Catalyst selection (e.g., Pd/C vs. PtO₂ for hydrogenation efficiency) .

- Solvent polarity (aprotic solvents enhance alkylation rates) .

- Temperature control (exothermic reactions require gradual heating to avoid side products) .

What spectroscopic techniques are essential for characterizing 4-methyl-N-pentylcyclohexan-1-amine?

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.6 ppm (pentyl chain CH₂), δ 2.1–2.3 ppm (N-methyl group), and δ 2.7–3.1 ppm (cyclohexane axial/equatorial protons) .

- ¹³C NMR : Confirms substituent positions on the cyclohexane ring (e.g., 4-methyl at ~22 ppm) .

- Mass Spectrometry (MS) : ESI+ typically shows [M+H]⁺ peaks (e.g., m/z 198 for analogous amines) .

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

How can researchers optimize reaction conditions to minimize stereochemical impurities in the synthesis of 4-methyl-N-pentylcyclohexan-1-amine?

Advanced Research Question

- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) to control cyclohexane ring conformation .

- Purification : Employ chiral column chromatography or recrystallization with resolving agents (e.g., tartaric acid derivatives) .

- Kinetic Control : Lower reaction temperatures favor axial amine formation, reducing equatorial byproducts .

How can contradictions in NMR data be resolved when confirming the structure of 4-methyl-N-pentylcyclohexan-1-amine?

Advanced Research Question

- 2D NMR Techniques : Use HSQC and COSY to resolve overlapping signals (e.g., distinguishing cyclohexane chair vs. boat conformers) .

- X-ray Crystallography : Provides unambiguous structural confirmation. SHELX software (SHELXL/SHELXS) is widely used for refinement .

- Comparative Analysis : Cross-reference with published spectra of analogous compounds (e.g., N-methyl-4-propylcyclohexan-1-amine) .

What are the critical handling and safety considerations for 4-methyl-N-pentylcyclohexan-1-amine in laboratory settings?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of volatile amines .